molecular formula C25H48FeN6O8+3 B1216861 Ferroxamine

Ferroxamine

Cat. No.: B1216861
M. Wt: 616.5 g/mol
InChI Key: BLMKUGGNEDBRRA-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature of Ferrioxamine

Ferrioxamine belongs to the hydroxamate family of siderophores, specifically classified as trihydroxamic acid iron complexes. The compound is chemically defined as the iron-chelated form of deferoxamine, where the ferric iron ion becomes coordinated within the hydroxamate framework to form a stable complex. The molecular formula for ferrioxamine B, the most extensively studied variant, is C25H48FeN6O8 with a molecular weight of 616.5 grams per mol. This classification places ferrioxamine within the broader category of hydroxamate siderophores, which are characterized by their N-hydroxy amide functional groups that exhibit strong affinity for trivalent iron ions.

The nomenclature of ferrioxamine reflects its chemical composition and origin, with the prefix "ferri" indicating the presence of ferric iron and "oxamine" derived from the hydroxylamine functional groups present in the deferoxamine backbone. Various structural analogs exist within the ferrioxamine family, including ferrioxamine B, ferrioxamine E, and other designated variants that differ in their specific hydroxamate arrangements and side chain modifications. The International Union of Pure and Applied Chemistry designation for ferrioxamine B follows the systematic naming convention: N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide complexed with iron.

The chemical structure of ferrioxamine demonstrates the characteristic features of hydroxamate siderophores, containing three hydroxamic acid groups arranged in a linear configuration that provides hexadentate coordination to the central iron atom. This structural arrangement results in an octahedral geometry around the iron center, with each hydroxamate group contributing two coordination sites through the hydroxyl oxygen and carbonyl oxygen atoms. The stability of the resulting iron-hydroxamate complex is extraordinarily high, with formation constants that exceed those of most other naturally occurring iron chelators.

Discovery and Historical Development of Ferrioxamine Research

The discovery of ferrioxamine traces back to the pioneering work on actinomycete metabolites, particularly from Streptomyces pilosus, where the parent compound deferoxamine was first isolated. Nobel laureate Vladimir Prelog and colleagues initially reported the isolation of deferoxamine B from Streptomyces pilosus in 1960, establishing the foundation for subsequent ferrioxamine research. The recognition that this compound could form stable iron complexes led to the identification and characterization of ferrioxamine as the iron-bound form of the natural product.

Early research in the 1960s and 1970s focused on understanding the iron-binding properties of these hydroxamate compounds, revealing their extraordinary affinity for ferric iron and their role in microbial iron acquisition. Studies by various research groups demonstrated that Streptomyces pilosus could transport iron through ferrioxamine-mediated mechanisms, with apparent binding constants in the micromolar range. The development of analytical techniques, including spectroscopic methods and chromatographic separation, enabled researchers to identify multiple ferrioxamine variants, each with distinct structural characteristics.

The pharmaceutical company Ciba-Geigy, now Novartis, played a crucial role in bringing deferoxamine to clinical attention as "Desferal" for iron poisoning treatment, which indirectly advanced ferrioxamine research by highlighting the biological significance of iron-hydroxamate chemistry. Throughout the 1980s and 1990s, research expanded to include mechanistic studies of ferrioxamine transport systems, revealing complex cellular uptake pathways and regulatory mechanisms. Modern research continues to explore ferrioxamine applications in biotechnology, environmental remediation, and therapeutic development, building upon decades of fundamental biochemical and structural characterization.

Biological Significance as an Iron-Chelating Siderophore

Ferrioxamine serves essential biological functions as a high-affinity iron-chelating siderophore, facilitating iron acquisition in environments where this critical micronutrient exists in limited bioavailable forms. The biological significance of ferrioxamine stems from its ability to solubilize ferric iron from inorganic sources and transport it across cellular membranes through specialized receptor-mediated systems. The extraordinary stability constant of the ferrioxamine-iron complex, with log β = 30.6, enables effective competition with other iron-binding molecules in biological systems.

The mechanism of ferrioxamine-mediated iron transport involves specific outer membrane receptors that recognize and bind the iron-loaded siderophore. Research has demonstrated that Streptomyces pilosus utilizes energy-dependent transport systems for ferrioxamine uptake, with apparent binding constants of approximately 0.2 micromolar for ferrioxamine B. The transport process does not require iron reduction or decomplexation, as evidenced by the successful transport of kinetically inert chromic and gallium analogs. This mechanism contrasts with other iron acquisition systems that rely on reductive iron release at the cell surface.

Ferrioxamine also exhibits antimicrobial properties, particularly against gram-positive bacteria, suggesting roles beyond simple iron transport. The compound demonstrates growth regulation effects, potentially through iron sequestration from pathogenic organisms or through direct antimicrobial activity. Studies have shown that ferrioxamine can effectively compete with other iron-binding proteins, including protoporphyrin IX-iron complexes, indicating its potential for disrupting iron-dependent biological processes in target organisms. The biological significance extends to environmental contexts where ferrioxamine-producing organisms gain competitive advantages in iron-limited ecosystems through superior iron acquisition capabilities.

Taxonomic Distribution Among Microbial Producers

The taxonomic distribution of ferrioxamine-producing organisms encompasses a diverse range of microbial species, with primary production occurring within the actinomycete group, particularly Streptomyces species. Streptomyces pilosus represents the most extensively characterized ferrioxamine producer, capable of synthesizing multiple ferrioxamine variants including ferrioxamine B, D1, D2, and E. Beyond Streptomyces, ferrioxamine production has been documented in several other bacterial genera including Nocardia, Micromonospora, Arthrobacter, Chromobacterium, and Pseudomonas species.

The production patterns vary significantly among different microbial taxa, with some organisms producing single ferrioxamine types while others synthesize complex mixtures of structural variants. Streptomyces pilosus, for example, produces ferrioxamines B, D1, D2, and E simultaneously, each with distinct structural characteristics and potentially different biological functions. This taxonomic diversity in ferrioxamine production suggests independent evolutionary development of hydroxamate siderophore biosynthetic pathways across multiple bacterial lineages.

Escherichia coli represents an important example of a non-producing organism that has evolved sophisticated systems for ferrioxamine utilization. The FhuE receptor in E. coli mediates low-level ferrioxamine B transport, while additional receptor systems have been proposed for enhanced ferrioxamine acquisition. Similarly, Yersinia enterocolitica, Salmonella enterica serovar Typhimurium, and Serratia marcescens have developed efficient ferrioxamine B uptake systems through specialized outer membrane proteins. Pseudomonas aeruginosa demonstrates particularly sophisticated ferrioxamine recognition through the FoxA receptor system, which responds to ferrioxamine presence through cell surface signaling pathways.

The taxonomic distribution data reveals that while ferrioxamine production is concentrated among specific bacterial groups, the ability to utilize ferrioxamines as iron sources is much more widespread across diverse microbial communities. This pattern suggests that ferrioxamines function as shared iron resources in microbial ecosystems, with producer organisms potentially benefiting from iron mobilization while non-producers gain access to otherwise unavailable iron sources through specialized transport systems. The evolutionary persistence of these systems across multiple taxa underscores the fundamental importance of ferrioxamine-mediated iron acquisition in microbial ecology and survival strategies.

Organism Ferrioxamine Production Transport Capability Receptor System
Streptomyces pilosus B, D1, D2, E Yes Native systems
Escherichia coli No Limited FhuE receptor
Pseudomonas aeruginosa No Yes FoxA receptor
Yersinia enterocolitica No Yes Specialized TBDT
Nocardia species Yes Yes Multiple variants
Micromonospora species Yes Yes Multiple variants

Properties

Molecular Formula

C25H48FeN6O8+3

Molecular Weight

616.5 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)

InChI

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);/q;+3

InChI Key

BLMKUGGNEDBRRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe+3]

Synonyms

ferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine

Origin of Product

United States

Scientific Research Applications

Medical Applications

Iron Chelation Therapy

Ferroxamine B, specifically desferrioxamine B, is widely used in clinical settings for iron overload conditions such as hemochromatosis and thalassemia. It functions by binding excess iron in the body, which is then excreted through urine. Clinical studies have demonstrated that higher plasma concentrations of this compound correlate with increased urinary iron excretion, indicating its efficacy in managing iron overload .

Molecular Imaging

Recent advancements have explored the use of this compound derivatives as radiotracers for molecular imaging. For instance, the compound [68Ga][^{68}Ga]Ga-DFO-B has been evaluated for its potential in positron emission tomography (PET) imaging of pulmonary infections caused by fungi such as Aspergillus fumigatus. Studies indicate that this compound exhibits favorable pharmacokinetics, including low protein binding and rapid renal excretion, making it a promising candidate for non-invasive imaging techniques .

Microbiological Applications

Pathogen Detection and Growth Enhancement

Ferroxamines have been utilized to enhance the growth and detection of foodborne pathogens like Salmonella enterica. Research shows that pre-incubation with this compound E significantly extends the viability of stressed Salmonella cells, allowing for improved recovery rates in environmental samples . This application is crucial for food safety monitoring and public health.

Iron Uptake Mechanisms

In pathogenic fungi such as Rhizopus oryzae, ferroxamines serve as critical sources of iron. Studies have identified specific cell surface receptors (Fob1 and Fob2) that bind to this compound, facilitating iron uptake via reductase pathways. This mechanism is linked to the virulence of R. oryzae, highlighting the importance of ferroxamines in fungal pathogenesis .

Environmental Applications

Siderophores in Soil Microbiology

Ferroxamines play a pivotal role in soil microbiology by influencing the bioavailability of iron to microorganisms under low-iron conditions. They are produced by various bacteria and fungi to solubilize iron from environmental sources. This process enhances microbial growth and activity in nutrient-poor soils .

Role in Bioremediation

The ability of ferroxamines to chelate metals also positions them as potential agents for bioremediation efforts. By improving metal bioavailability, they can aid in the detoxification of contaminated environments, promoting ecological restoration .

Summary Table: Applications of this compound

Application Area Description Key Findings
MedicalIron chelation therapyEffective in reducing excess iron levels; correlates with increased urinary iron excretion .
Molecular imaging[68Ga][^{68}Ga]Ga-DFO-B shows promise for PET imaging of fungal infections with favorable pharmacokinetics .
MicrobiologyPathogen detectionEnhances recovery rates of stressed Salmonella cells from environmental samples .
Iron uptake mechanismsFungal receptors bind this compound to facilitate iron uptake; linked to virulence in R. oryzae .
EnvironmentalSoil microbiologyEnhances microbial growth by solubilizing iron under low-iron conditions .
BioremediationPotential role in detoxifying contaminated environments by improving metal bioavailability .

Chemical Reactions Analysis

Coordination with Ferric Ions

Ferroxamines form stable octahedral complexes with Fe³⁺ via three hydroxamate groups, enabling high-affinity iron sequestration. This coordination is critical for microbial iron acquisition and therapeutic applications .

Key Reaction:

\text{Ferrioxamine}+\text{Fe}^{3+}\rightarrow \text{Ferrioxamine Fe}^{3+}\(\text{Stability constant }\log \beta \approx 30.6\\text{at pH 7})[1][12]

Table 1: Thermodynamic Parameters of Ferrioxamine-Fe³⁺ Complexes

PropertyValueSource
Molar Binding Capacity8.5 mg Fe³⁺ per 100 mg DFO
Stability Constant (log β)30.6

Redox Reactions

Ferroxamines participate in electron transfer reactions, particularly reductions involving transition metals and dithionite .

Key Findings:

  • Reduction by Cr(II) and Eu(II): Inner-sphere mechanisms dominate, with rate constants kCr II =1.37×104M1s1k_{\text{Cr II }}=1.37\times 10^4\,\text{M}^{-1}\text{s}^{-1} and kEu II =1.23×105M1s1k_{\text{Eu II }}=1.23\times 10^5\,\text{M}^{-1}\text{s}^{-1} at 25°C .

  • Reduction by V(II): Outer-sphere mechanism (kV II =1.89×103M1s1k_{\text{V II }}=1.89\times 10^3\,\text{M}^{-1}\text{s}^{-1}) with activation parameters ΔH=8.3kJ mol1\Delta H^\ddagger =8.3\,\text{kJ mol}^{-1}, ΔS=154J mol1K1\Delta S^\ddagger =-154\,\text{J mol}^{-1}\text{K}^{-1} .

Table 2: Kinetic Parameters for Ferrioxamine Reductions

ReductantMechanismk(M1s1)k\,(\text{M}^{-1}\text{s}^{-1})ΔH(kJ mol1)\Delta H^\ddagger \,(\text{kJ mol}^{-1})
Cr(II)Inner-sphere1.37×1041.37\times 10^4-
Eu(II)Inner-sphere1.23×1051.23\times 10^5-
V(II)Outer-sphere1.89×1031.89\times 10^38.3

Ligand Exchange Reactions

Ferroxamines undergo iron exchange with competing ligands like 8-hydroxyquinoline-5-sulfonate (8-HQS) and EDTA, often via ternary intermediates .

Key Reaction with 8-HQS:

Ferrioxamine B+8 HQSFe 8 HQS +Desferrioxamine B\text{Ferrioxamine B}+8\text{ HQS}\rightleftharpoons \text{Fe 8 HQS }+\text{Desferrioxamine B}

  • Equilibrium constants (KeqK_{\text{eq}}) vary with pH, peaking at 103.210^{-3.2} under acidic conditions .

Catalyzed Exchange with EDTA:

  • Uncatalyzed Reaction: kEDTA=0.028M1s1k_{\text{EDTA}}=0.028\,\text{M}^{-1}\text{s}^{-1} at pH 4.35 .

  • Catalyzed by DMHP: Rate increases 20-fold (kDMHP=1.13M1s1k_{\text{DMHP}}=1.13\,\text{M}^{-1}\text{s}^{-1}) via ternary complex formation .

Biochemical Interactions

Ferroxamines interact with biological systems through radical scavenging and enzyme modulation:

  • Tyrosyl Radical Repair: Deferoxamine inhibits protein tyrosine nitration by quenching NO2\text{NO}_2 radicals (k=1.2×109M1s1k=1.2\times 10^9\,\text{M}^{-1}\text{s}^{-1}) .

  • Microbial Iron Uptake: Ferrioxamine B is reduced by flavoproteins (e.g., SfSIP) with redox potentials E=+0.25VE^\circ =+0.25\,\text{V} vs. SHE .

Analytical Characterization

Techniques:

  • UV-VIS Spectroscopy: Monitors ligand exchange via absorbance shifts (e.g., λmax=425nm\lambda_{\text{max}}=425\,\text{nm} for ferrioxamine) .

  • LC-ESI-MS: Identifies ferrioxamine derivatives (e.g., m/z 614.26 for ferrioxamine B) .

Table 3: LC-ESI-MS Signatures of Ferrioxamines

Compoundm/zm/z (Observed)m/zm/z (Theoretical)Error (ppm)
Ferrioxamine B614.26614.26<10
Ferrioxamine G672.28672.28<10

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferroxamine belongs to the hydroxamic acid class of siderophores, which share iron-chelating properties but differ in structure, receptor specificity, pharmacokinetics, and clinical applications. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Related Iron Chelators

Compound Structure/Class Iron-Binding Capacity (Log K) Receptor Specificity Half-Life (Human) Clinical Use
This compound (DFO-Fe) Trihydroxamate siderophore ~30.6 FoxA (Pseudomonas) 34 minutes Acute/chronic iron overload
Deferiprone (DFP) Bidentate hydroxypyridinone ~37 Non-receptor-mediated uptake 2–3 hours Thalassemia (combined with DFO)
Deferasirox Tridentate bis-hydroxyphenyltriazole ~26.5 Non-receptor-mediated uptake 8–16 hours Chronic iron overload (oral administration)
Ferrichrome Cyclic hexapeptide + hydroxamate ~29 FhuA (E. coli) N/A Microbial iron acquisition (not therapeutic)
Desferrioxamine E Linear tetrahydroxamate ~28 Not characterized N/A Analytical standard for Fe³⁺ detection

Key Findings:

Structural and Functional Differences :

  • This compound’s linear trihydroxamate structure enables high Fe³⁺ affinity, outperforming deferasirox but underperforming deferiprone in binding strength .
  • Unlike ferrichrome (a cyclic siderophore), this compound’s linear structure allows flexibility in coordinating Fe³⁺, enhancing solubility and excretion efficiency .

Receptor Specificity: this compound uptake in Pseudomonas aeruginosa relies on the FoxA receptor, which shares conserved residues (Y218, H374, Q441) with Salmonella FoxA but differs sufficiently to exclude non-native ligands like thiocillin . Ferrichrome uses the FhuA receptor in E. coli, highlighting genus-specific siderophore recognition .

Pharmacokinetics :

  • This compound’s short half-life (34 minutes) necessitates continuous infusion, whereas oral agents like deferasirox offer convenience but lower iron-binding efficiency .
  • Combination therapy (e.g., DFP + DFO) leverages the "shuttle effect," where DFP mobilizes tissue iron for DFO to excrete, improving efficacy .

Clinical Limitations :

  • This compound’s parenteral administration and adverse effects (e.g., ototoxicity) contrast with deferasirox’s oral bioavailability .
  • Desferrioxamine E, while structurally similar, lacks therapeutic utility and is primarily used in analytical chemistry .

Research Implications

  • Drug Design : Modifying hydroxamate groups or hybridizing siderophores (e.g., ferrichrome-ferroxamine chimeras) could enhance receptor targeting .
  • Therapeutic Monitoring: HPLC methods for this compound quantification must account for interference from endogenous hydroxamic acids .
  • Combination Therapies : The "shuttle theory" validates DFP-DFO synergism, but optimal dosing schedules require further study to minimize toxicity .

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with commercially available 5-aminopentan-1-ol (5 ), a low-cost diamine. Protection of the primary amine with tert-butyl dicarbonate in dichloromethane yields tert-butyl (5-hydroxypentyl)carbamate (6 ) in 92% yield. This step, catalyzed by triethylamine at room temperature, ensures high regioselectivity and avoids side reactions.

Table 1: Key Initial Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1Boc Protection of 5 (Boc)₂O, Et₃N, CH₂Cl₂, RT, 3h92%
2Fukuyama-Mitsunobu Amine InstallationPPh₃, DIAD, THF, 0°C to RT71%

Central to the synthesis is the mild introduction of hydroxamic acid groups, traditionally hindered by over-reduction or decomposition. The Fukuyama-Mitsunobu reaction facilitates the conversion of 6 into tert-butyl (5-((benzyloxy)amino)pentyl)carbamate (10 ) via a two-step sequence involving triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). This method avoids aggressive reagents and achieves a 71% yield over two steps.

Divergent Acylation for Monomer Synthesis

A pivotal advancement lies in the generalized acylation protocol for generating HAC and HSC precursors. Protected 10 undergoes acylation with either acetic anhydride or succinic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) at room temperature. Both reactions conclude within 1 hour, yielding protected HAC (11 ) and HSC (12 ) in 78–79% yields. This unified approach eliminates the need for disparate conditions historically required for each monomer.

Table 2: Monomer Synthesis via Divergent Acylation

MonomerAcylating AgentConditionsYield
HAC (11 )Acetic anhydrideDMAP (0.1 eq), CH₂Cl₂, RT, 1h78%
HSC (12 )Succinic anhydrideDMAP (0.1 eq), CH₂Cl₂, RT, 1h79%

Amide Coupling and Oligomer Assembly

Sequential amide bond formation constructs the ferrioxamine backbone. HBTU-mediated coupling of 11 and 12 with N-(5-aminopentyl)-N-(benzyloxy)acetamide (13 ) under thermal (80°C, overnight) or microwave-assisted (80°C, 10 min) conditions yields heterodimer 14 in 60% yield. Extending this to trimer 16 involves analogous couplings, with microwave irradiation reducing reaction times from hours to minutes while maintaining efficiency.

Microwave-Assisted vs. Standard Coupling: A Comparative Analysis

Microwave-assisted amide coupling demonstrates comparable efficacy to conventional heating, albeit with a slight reduction in overall yield (13% vs. 17%). This trade-off between speed and yield is justified in high-throughput settings where rapid iteration is prioritized.

Deprotection and Final Product Isolation

The synthesis concludes with a two-stage deprotection:

  • TFA-mediated Boc Removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butoxycarbonyl (Boc) groups quantitatively.

  • Transfer Hydrogenation : Palladium-on-carbon (Pd/C) catalyzed hydrogenation in methanol removes benzyl protecting groups, unmasking hydroxamic acid moieties without over-reduction. Final purification via preparative HPLC yields ferrioxamine B as the formate salt.

Table 3: Deprotection Conditions and Outcomes

StepReagents/ConditionsOutcome
Boc RemovalTFA (20% v/v), CH₂Cl₂, RT, 1hComplete deprotection
Benzyl Group RemovalPd/C (10 wt%), HCO₂NH₄, MeOH, RT, 2h>95% conversion, no over-reduction

Critical Evaluation of Synthetic Advancements

The 2024 protocol addresses historical limitations through:

  • Mild Reaction Conditions : Ambient temperatures and non-toxic catalysts replace high-pressure hydrogenation and azide-based intermediates.

  • Step Economy : Ten linear steps vs. 15+ in prior methods reduce cumulative yield losses.

  • Scalability : Commercially available starting materials and standardized protocols facilitate industrial adaptation.

Q & A

Q. What are the critical steps in synthesizing and characterizing Ferroxamine for experimental reproducibility?

Methodological Answer:

  • Synthesis Protocol : Follow established protocols for hydroxamate siderophore synthesis, ensuring stoichiometric control of iron(III) and desferrioxamine precursors. Use inert atmospheres to prevent oxidation .
  • Characterization : Employ UV-Vis spectroscopy (absorption at ~430 nm for iron-bound complexes), NMR for ligand structure validation, and mass spectrometry for molecular weight confirmation. Purity must exceed 95% (HPLC) to avoid interference in biological assays .
  • Data Reporting : Include detailed experimental conditions (pH, temperature, solvent) and raw spectral data in supplementary materials to enable replication .

Q. How can researchers validate this compound’s iron-chelating efficacy in vitro?

Methodological Answer:

  • Assay Design : Use ferrozine-based colorimetric assays to quantify free iron (Fe²⁺/Fe³⁺) before and after chelation. Include controls (e.g., EDTA) for comparative efficacy .
  • Dose-Response Analysis : Measure IC₅₀ values under physiologically relevant pH (e.g., 7.4 for serum) and temperature (37°C). Triplicate trials with statistical validation (p < 0.05) are mandatory .
  • Interference Checks : Account for competing ligands (e.g., albumin) in cell culture media to avoid false positives .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s cellular uptake kinetics across studies?

Methodological Answer:

  • Variable Isolation : Systematically test variables such as cell type (e.g., macrophages vs. hepatocytes), incubation time, and extracellular iron concentration. Use radiolabeled ⁵⁵Fe-Ferroxamine for quantitative tracking .
  • Meta-Analysis : Conduct a scoping review of existing data to identify methodological outliers (e.g., flow cytometry vs. fluorescence microscopy) and contextualize findings within experimental constraints .
  • Mechanistic Modeling : Apply pharmacokinetic models (e.g., compartmental analysis) to reconcile kinetic differences and propose unified uptake mechanisms .

Q. What strategies resolve contradictions in this compound’s role in oxidative stress modulation?

Methodological Answer:

  • Contextual Profiling : Differentiate between pro- and antioxidant effects by measuring ROS (reactive oxygen species) levels under varying iron saturation (e.g., apo-Ferroxamine vs. holo-Ferroxamine) .
  • Gene Expression Correlation : Pair ROS assays with transcriptomic data (e.g., Nrf2 pathway activation) to establish causal links .
  • Cross-Study Validation : Replicate conflicting experiments using standardized ROS probes (e.g., DCFH-DA) and harmonized iron-depletion protocols .

Q. How can this compound research data be optimized for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Methodological Answer:

  • Metadata Standards : Use platforms like Zenodo or Figshare to upload raw spectra, assay datasets, and computational models with DOI tagging. Adopt ISA-Tab format for metadata structuring .
  • Machine-Readability : Provide crystallographic data in CIF format and spectral peaks in JCAMP-DX for interoperability .
  • Licensing : Apply CC-BY licenses to enable reuse while requiring attribution .

Data Integration and Literature Synthesis

Q. What frameworks ensure rigorous integration of this compound findings with existing siderophore literature?

Methodological Answer:

  • Systematic Reviews : Follow PRISMA guidelines to screen, extract, and synthesize data from databases (PubMed, Web of Science). Use Covidence for collaborative screening .
  • Network Analysis : Map this compound’s interactions (e.g., with bacterial iron transporters) against known siderophores using tools like Cytoscape .
  • Gap Analysis : Identify understudied areas (e.g., this compound in fungal pathogenesis) through keyword co-occurrence analysis in VOSviewer .

Q. How to design a high-throughput screening (HTS) pipeline for this compound derivatives with enhanced specificity?

Methodological Answer:

  • Library Design : Generate derivatives via modular substitution of hydroxamate groups. Prioritize compounds with LogP < 3 for improved bioavailability .
  • Automated Assays : Use robotic liquid handlers for parallelized iron-chelating assays. Validate hits with SPR (surface plasmon resonance) for binding affinity .
  • Cheminformatics : Apply QSAR models to predict toxicity and off-target effects early in the pipeline .

Tables: Key Parameters for this compound Studies

Parameter Recommended Standard References
Purity Threshold≥95% (HPLC)
IC₅₀ ReportingWith 95% confidence intervals
Data RepositoryZenodo/Figshare (FAIR-compliant)
Cell Culture Interference CheckInclude albumin-free controls

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